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molecular formula C12H16ClNO B8729672 4-(4-Chlorophenyl)-4-methoxypiperidine CAS No. 235109-80-5

4-(4-Chlorophenyl)-4-methoxypiperidine

Cat. No. B8729672
M. Wt: 225.71 g/mol
InChI Key: MSRMRYYISVEODC-UHFFFAOYSA-N
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Patent
US08653096B2

Procedure details

4-(4-Chloro-phenyl)-4-methoxy-piperidine-1-carboxylic acid tert-butyl ester (0.108 g, 0.331 mmol) was dissolved in methylene chloride (6 mL) and cooled in an ice bath. Trifluoroacetic acid (2 mL) was added slowly dropwise. The mixture was stirred for 2 hr as it warmed to room temperature. The reaction mixture was concentrated in vacuo and then redissolved in methylene chloride and washed with saturated sodium bicarbonate (2×10 mL). The pooled aqueous layers were extracted with methylene chloride (2×10 mL). The methylene chloride extracts were pooled, dried over magnesium sulfate, filtered and concentrated in vacuo to give 4-(4-Chloro-phenyl)-4-methoxy-piperidine as a clear oil (72 mg, 97%).
Quantity
0.108 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=2)([O:14][CH3:15])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[Cl:22][C:19]1[CH:20]=[CH:21][C:16]([C:11]2([O:14][CH3:15])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0.108 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(OC)C1=CC=C(C=C1)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hr as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in methylene chloride
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (2×10 mL)
EXTRACTION
Type
EXTRACTION
Details
The pooled aqueous layers were extracted with methylene chloride (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCNCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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